molecular formula C20H25FN2O3S B4957193 N,N-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N,N-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4957193
M. Wt: 392.5 g/mol
InChI Key: IHEYVIQOTNLGFA-UHFFFAOYSA-N
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Description

N,N-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Glycinamide Backbone: This involves the reaction of glycine with diethylamine under controlled conditions to form N,N-diethylglycinamide.

    Introduction of the 2-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the glycinamide is reacted with 2-fluorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or sulfonyl derivatives.

Scientific Research Applications

N,N-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2,2,2-trifluoroacetamide: Similar in structure but with a trifluoroacetamide group instead of the glycinamide backbone.

    N,N-Diethyl-2-fluorobenzamide: Similar in structure but lacks the sulfonyl group.

Uniqueness

N,N-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3S/c1-4-22(5-2)20(24)15-23(14-17-8-6-7-9-19(17)21)27(25,26)18-12-10-16(3)11-13-18/h6-13H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEYVIQOTNLGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(CC1=CC=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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